

# Application Notes and Protocols for Piflufolastat F 18 PET Image Acquisition

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## Compound of Interest

Compound Name: Piflufolastat

Cat. No.: B606989

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These application notes provide a comprehensive overview and detailed protocols for the acquisition of Positron Emission Tomography (PET) images using **Piflufolastat F 18** (also known as  $^{18}\text{F}$ -DCFPyL or PYLARIFY®). **Piflufolastat F 18** is a radioactive diagnostic agent that targets Prostate-Specific Membrane Antigen (PSMA), making it a valuable tool in the imaging of prostate cancer.

## Introduction

**Piflufolastat F 18** is a urea-based small molecule inhibitor of PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells. Upon intravenous administration, **Piflufolastat F 18** binds to PSMA-expressing cells, allowing for the visualization of prostate cancer lesions, including metastases, using PET imaging. This imaging modality has demonstrated high sensitivity and specificity in detecting prostate cancer, aiding in initial staging, localization of disease in biochemical recurrence, and guiding therapeutic strategies. The joint European Association of Nuclear Medicine (EANM) and Society of Nuclear Medicine and Molecular Imaging (SNMMI) have established procedure guidelines for PSMA PET imaging, which form the basis of the protocols outlined below.<sup>[1][2][3][4][5][6]</sup>

## Experimental Protocols

### Patient Preparation

Proper patient preparation is crucial for optimal image quality and to minimize radiation exposure.

Parameter	Protocol	Rationale
Hydration	Patients should be well-hydrated. Oral intake of approximately 500 mL of water is recommended within the 2 hours leading up to the scan. [3]	Adequate hydration facilitates the clearance of the radiotracer from non-target tissues and reduces the radiation dose to the bladder.
Fasting	Fasting is not required for this procedure.[3]	Piflufolastat F 18 uptake is not significantly affected by food intake.
Medications	Patients are generally advised to continue their regular medications.[3]	There are no widespread contraindications with common medications, but a thorough patient history should be taken.
Voiding	Patients should void immediately before the PET scan acquisition.[3][7][8]	This minimizes the signal from the bladder, which can otherwise obscure adjacent pelvic structures.

## Radiotracer Administration and Uptake

Parameter	Protocol
Recommended Dose	333 MBq (9 mCi)[9][10]
Acceptable Range	296 to 370 MBq (8 to 10 mCi)[9][11]
Administration Route	Intravenous (IV) injection over 1-2 minutes, followed by a saline flush.[7]
Uptake Time	60 to 90 minutes.[7][9]

## PET/CT Image Acquisition

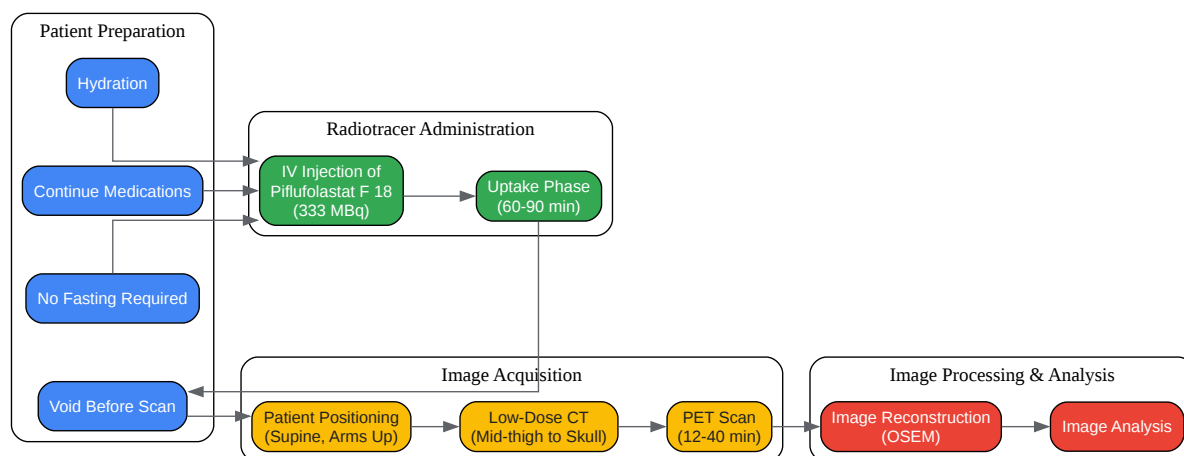
The following parameters are based on established guidelines and clinical trial protocols.[\[1\]](#)[\[8\]](#)

Parameter	Protocol
Patient Positioning	Supine with arms raised above the head. <a href="#">[7]</a> <a href="#">[8]</a>
Scanning Range	From mid-thigh to the vertex of the skull. <a href="#">[7]</a> <a href="#">[8]</a>
CT for Attenuation Correction and Anatomical Localization	A low-dose CT scan is acquired prior to the PET scan. Specific parameters (e.g., 90 effective mAs, 130 kVp) may vary based on the scanner and patient size. <a href="#">[8]</a>
PET Acquisition Time per Bed Position	Typically 2-4 minutes per bed position, but can vary depending on the scanner and patient characteristics.
Total Scan Duration	Approximately 12-40 minutes. <a href="#">[7]</a> <a href="#">[8]</a>

## Image Reconstruction

Parameter	Typical Settings (Example)
Reconstruction Algorithm	Ordered Subsets Expectation Maximization (OSEM) is commonly used.
Iterations and Subsets	e.g., 4 iterations, 10 subsets. <a href="#">[8]</a>
Matrix Size	e.g., 180 x 180. <a href="#">[8]</a>
Post-reconstruction Filter	A Gaussian filter (e.g., 3.0 mm FWHM) is typically applied. <a href="#">[8]</a>

## Diagrams



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Caption: Experimental workflow for **Piflufolastat F 18** PET imaging.

## Data Summary

The following tables summarize the key quantitative parameters for **Piflufolastat F 18** PET image acquisition.

Table 1: Radiopharmaceutical Administration

Parameter	Value
Radiotracer	Piflufolastat F 18 ( <sup>18</sup> F-DCFPyL)
Recommended Activity	333 MBq (9 mCi)[9][10]
Activity Range	296 - 370 MBq (8 - 10 mCi)[9][11]
Uptake Period	60 - 90 minutes[7][9]

Table 2: PET/CT Scanner Parameters

Parameter	Specification
Imaging Modality	PET/CT
Patient Position	Supine, arms above head[7][8]
Scan Range	Mid-thigh to vertex of the skull[7][8]
CT Parameters	Low-dose for attenuation correction and localization (e.g., 90 eff mAs, 130 kVp)[8]
PET Acquisition	3D mode
Scan Duration	12 - 40 minutes[7][8]

## Important Considerations

- **Image Interpretation:** **Piflufolastat F 18** uptake is not entirely specific to prostate cancer. Physiological uptake can be observed in various organs, and benign conditions can also show increased tracer accumulation. Therefore, clinical correlation is essential for accurate interpretation.[7]
- **Radiation Dosimetry:** The effective radiation dose from a 370 MBq administration of **Piflufolastat F 18** is approximately 4.3 mSv. The kidneys, liver, and spleen are the organs that receive the highest radiation doses.[8]
- **Regulatory Approval:** **Piflufolastat F 18** is approved for PET imaging of PSMA-positive lesions in men with prostate cancer, particularly for initial staging of high-risk patients and for

patients with suspected recurrence based on elevated serum PSA levels.[12] The OSPREY and CONDOR clinical trials were pivotal in establishing the efficacy and safety of this imaging agent.[13][14][15]

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